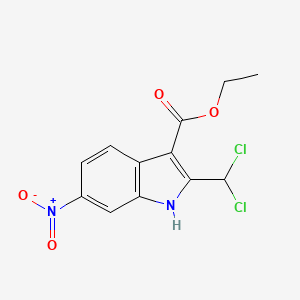
ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate, also known as DMNI, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has gained attention due to its potential applications in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. This leads to the accumulation of toxic metabolites, which ultimately leads to the death of the target organism.
Biochemical and Physiological Effects:
ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to be toxic to a variety of cell types, including cancer cells, fungal cells, and bacterial cells. ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has been shown to interfere with the cell cycle, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to be effective against drug-resistant strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics. However, ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate also has several limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate. One area of interest is the development of new antibiotics based on ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate. Another area of interest is the development of new cancer therapies based on ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate and its effects on different cell types. Finally, research is needed to determine the safety and efficacy of ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate in humans.
Synthesemethoden
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate can be synthesized through a multistep process. The first step involves the reaction of ethyl 2-(bromomethyl)-6-nitro-1H-indole-3-carboxylate with sodium dichloroacetate in the presence of a catalyst. The resulting intermediate is then treated with ethyl alcohol to yield ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate. The synthesis of ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antibacterial properties. ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has been found to be particularly effective against drug-resistant strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-2-20-12(17)9-7-4-3-6(16(18)19)5-8(7)15-10(9)11(13)14/h3-5,11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGZLIBVOGDSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)[N+](=O)[O-])C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)
![1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanoyl]-4-methylpiperazine](/img/structure/B6121533.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide](/img/structure/B6121536.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6121542.png)
